molecular formula C12H20ClP B12058763 5H-Benzo[b]phosphindole, 5-chloro- CAS No. 33300-85-5

5H-Benzo[b]phosphindole, 5-chloro-

Katalognummer: B12058763
CAS-Nummer: 33300-85-5
Molekulargewicht: 230.71 g/mol
InChI-Schlüssel: UYVKXEOKJUEPRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Benzo[b]phosphindole, 5-chloro- is an organic compound that belongs to the class of phosphindoles These compounds are characterized by the presence of a phosphorus atom within a fused ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo[b]phosphindole, 5-chloro- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where a chloro-substituted benzene ring is reacted with a phosphine reagent in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of 5H-Benzo[b]phosphindole, 5-chloro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5H-Benzo[b]phosphindole, 5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphindoles .

Wirkmechanismus

The mechanism by which 5H-Benzo[b]phosphindole, 5-chloro- exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form stable complexes with metal ions, which can catalyze various chemical reactions. Additionally, the chloro substituent can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5H-Benzo[b]phosphindole, 5-chloro- is unique due to the presence of the chloro substituent, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic chemistry and materials science .

Eigenschaften

CAS-Nummer

33300-85-5

Molekularformel

C12H20ClP

Molekulargewicht

230.71 g/mol

IUPAC-Name

5-chloro-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole

InChI

InChI=1S/C12H20ClP/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h9-12H,1-8H2

InChI-Schlüssel

UYVKXEOKJUEPRS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C3CCCCC3P2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.